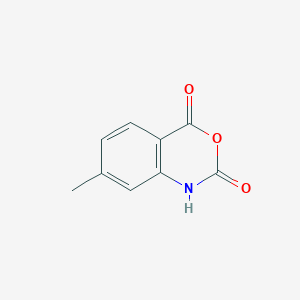
4-Methyl-isatoic anhydride
説明
4-Methyl-isatoic anhydride is an organic compound with the chemical formula C9H7NO3. It is a derivative of isatoic anhydride, featuring a methyl group at the fourth position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and dyes.
作用機序
Target of Action
4-Methyl-isatoic anhydride, also known as N-Methylisatoic anhydride , is a derivative of isatoic anhydride Isatoic anhydride and its derivatives are known to be useful building blocks for the synthesis of various nitrogen-containing heterocyclic structures .
Mode of Action
Anhydrides, in general, are known to undergo nucleophilic attack by water molecules, deprotonation, leaving group removal, and protonation of the carboxylate . This reaction mechanism is likely to be applicable to this compound as well.
Biochemical Pathways
Isatoic anhydride and its derivatives are known to be involved in the synthesis of various nitrogen-containing heterocyclic structures . These structures are often key components of many biochemical pathways.
Result of Action
The compound’s potential role in the synthesis of various nitrogen-containing heterocyclic structures suggests that it may have significant effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
4-Methyl-isatoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can undergo hydrolysis to produce anthranilic acid and carbon dioxide . Additionally, it can react with alcohols to form esters and with amines to form amides . These interactions are crucial for its application in organic synthesis and drug development.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its derivatives have been studied for their potential antibacterial, antifungal, and anticancer activities . These effects are mediated through its interactions with cellular proteins and enzymes, which can alter cellular functions and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can act as a nucleophile, participating in nucleophilic substitution reactions. For instance, it can react with active methylene compounds and carbanions to form hydroxy quinolinone derivatives . Additionally, it can undergo deprotonation followed by alkylation to produce N-substituted derivatives . These reactions are essential for its role in organic synthesis and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. For instance, it is known to be stable at room temperature but can degrade under certain conditions . Long-term studies have shown that its effects on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that at lower doses, it can have beneficial effects, such as antibacterial or anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including skin and eye irritation . These dosage-dependent effects are crucial for determining its safety and efficacy in pharmaceutical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors to influence metabolic flux and metabolite levels. For example, it can undergo hydrolysis to produce anthranilic acid, which is a key intermediate in the biosynthesis of tryptophan . Additionally, its derivatives can participate in the synthesis of quinazolinone-based pharmaceutical drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with transporters and binding proteins to facilitate its movement across cellular membranes. For instance, it can be transported into cells via specific transporters and accumulate in certain cellular compartments . These interactions are important for its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus or mitochondria, where it can interact with specific biomolecules and exert its effects . These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-isatoic anhydride can be synthesized through several methods:
Cyclization of Anthranilic Acids: This method involves the reaction of anthranilic acid derivatives with phosgene, triphosgene, or ethyl chloroformate.
Catalytic Carbonylation of Anilines: This method uses palladium(II)-catalyzed carbonylation of substituted anilines with carbon monoxide.
Transformation of Phthalic Anhydride Derivatives: This method involves the reaction of phthalic anhydride derivatives with trimethylsilyl azide, leading to the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates.
Industrial Production Methods: Industrial production of this compound often employs the cyclization of anthranilic acids due to its scalability and cost-effectiveness. The use of phosgene or its derivatives, despite their toxicity, is common in industrial settings due to the high yield and purity of the product.
化学反応の分析
4-Methyl-isatoic anhydride undergoes various chemical reactions, including:
Alcoholysis: In the presence of alcohols, this compound forms esters and releases carbon dioxide.
Aminolysis: Amines can open the anhydride ring, leading to the formation of amides.
Oxidation and Reduction: The compound can undergo oxidation to form quinolinone derivatives and reduction to form hydroxy derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base.
Aminolysis: Amines such as methylamine or ethylamine, typically under mild to moderate conditions.
Major Products:
Hydrolysis: Anthranilic acid and carbon dioxide.
Alcoholysis: Esters and carbon dioxide.
Aminolysis: Amides.
科学的研究の応用
4-Methyl-isatoic anhydride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various nitrogen-containing heterocyclic compounds, including quinazolines, quinazolones, and benzodiazepines.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical drugs such as methaqualone and related 4-quinazolinone-based drugs.
Dyes: The compound is used in the production of dyes due to its stability and color properties.
Polymer Industry: It acts as a blowing agent in the polymer industry, exploiting its tendency to release carbon dioxide.
類似化合物との比較
4-Methyl-isatoic anhydride can be compared with other similar compounds such as:
Isatoic Anhydride: The parent compound, lacking the methyl group at the fourth position.
N-Methylisatoic Anhydride: This compound features a methyl group on the nitrogen atom, leading to different reactivity and applications.
5-Nitroisatoic Anhydride: This derivative contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the methyl group at the fourth position, which influences its reactivity and applications in organic synthesis and pharmaceuticals.
特性
IUPAC Name |
7-methyl-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOHSJGKIFDLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497703 | |
| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63480-11-5 | |
| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63480-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)

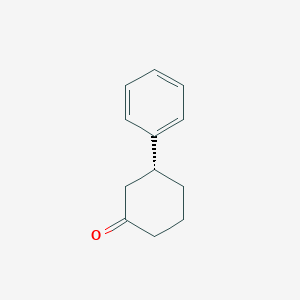
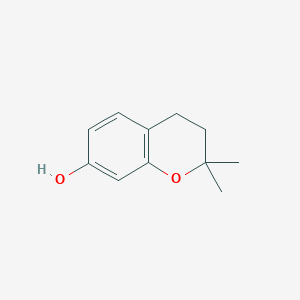
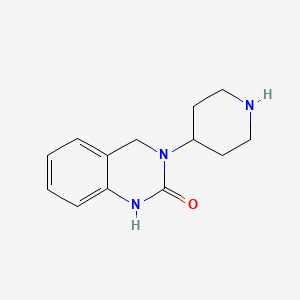
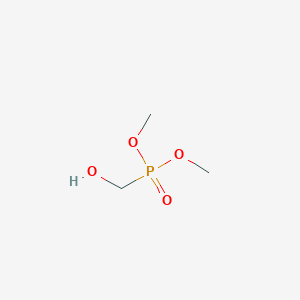


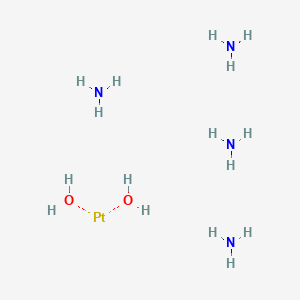
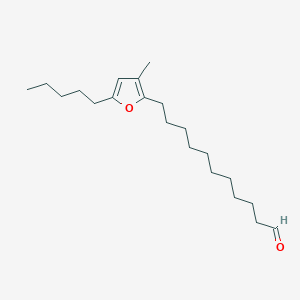
![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)
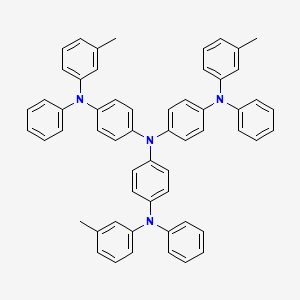

![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)
